molecular formula C8H7BrFNO B2889071 2-(4-Bromo-2-fluorophenyl)acetamide CAS No. 1000668-71-2

2-(4-Bromo-2-fluorophenyl)acetamide

Cat. No. B2889071
M. Wt: 232.052
InChI Key: ZHMJLHVIMRIFON-UHFFFAOYSA-N
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Patent
US09084794B2

Procedure details

To a solution of 4-bromo-1-(bromomethyl)-2-fluorobenzene (56.0 mmol) in ethanol (75.0 ml) and water (15.0 ml) was added sodium cyanide (67.2 mmol). The reaction was refluxed for 3 days then cooled and diluted with water. The solids were collected, slurried in water (100 mL) and 6N aq HCl (50 mL) for 1 h, and then filtered and dried via suction. The collected solids were slurried again in dichloromethane, and the solids were collected and dried to afford the title product (6.9 g, 52% yield) as a white solid. MS(ES)+ m/e 232.1, 233.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.43 (s, 2 H) 6.99 (br. s., 1 H) 7.28 (t, J=8.08 Hz, 1 H) 7.36 (dd, J=8.34, 2.02 Hz, 1 H) 7.47 (dd, J=9.60, 2.02 Hz, 1 H) 7.50 (br. s., 1 H).
Quantity
56 mmol
Type
reactant
Reaction Step One
Quantity
67.2 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([F:10])[CH:3]=1.[C-]#[N:12].[Na+].[CH2:14]([OH:16])C>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:14]([NH2:12])=[O:16])=[C:4]([F:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
56 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)F
Name
Quantity
67.2 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The solids were collected
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried via suction
CUSTOM
Type
CUSTOM
Details
the solids were collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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